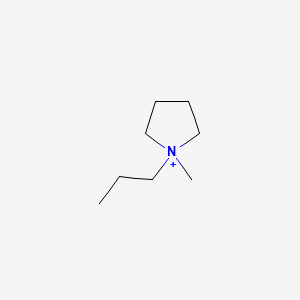

1-Methyl-1-propylpyrrolidinium

説明

Structure

3D Structure

特性

CAS番号 |

108259-90-1 |

|---|---|

分子式 |

C8H18N+ |

分子量 |

128.24 g/mol |

IUPAC名 |

1-methyl-1-propylpyrrolidin-1-ium |

InChI |

InChI=1S/C8H18N/c1-3-6-9(2)7-4-5-8-9/h3-8H2,1-2H3/q+1 |

InChIキー |

YQFWGCSKGJMGHE-UHFFFAOYSA-N |

正規SMILES |

CCC[N+]1(CCCC1)C |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Techniques

Quaternization Reactions for Cation Formation

The initial step in synthesizing 1-methyl-1-propylpyrrolidinium-based ionic liquids is the formation of the this compound cation. This is typically achieved through a quaternization reaction, a type of alkylation reaction where a tertiary amine is converted into a quaternary ammonium (B1175870) salt.

Traditional Two-Step Approaches

The most established method for producing the this compound cation is a two-step process. rsc.org This involves the quaternization of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, followed by an anion metathesis reaction. rsc.org

The first step is a nucleophilic substitution reaction where 1-methylpyrrolidine (B122478) acts as the nucleophile, attacking an alkyl halide such as 1-bromopropane (B46711) or chloropropane. nih.gov This reaction is typically carried out in a suitable solvent like acetonitrile (B52724), acetone, or 2-propanol under reflux conditions to facilitate the formation of the this compound halide salt. nih.goviucr.org For instance, heating a solution of chloropropane and methyl pyrrolidine (B122466) in 2-propanol at 323 K under a nitrogen atmosphere for 48 hours yields this compound chloride as a white solid. nih.goviucr.org The resulting salt is then purified, often through recrystallization, to remove any unreacted starting materials and byproducts.

One-Step and Direct Synthesis Routes

Another innovative one-pot synthesis has been developed that uses water as the sole processing solvent. This method can produce N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide with a yield of about 95 mol% and a purity exceeding 99.3 wt% within an hour. d-nb.info A key feature of this process is its thermal self-sustainability; the heat generated from the exothermic dissolution of N-methylpyrrolidine and the lithium salt in water, along with the alkylation reaction itself, provides the necessary temperature for the reaction to proceed without external heating. d-nb.info

Anion Exchange Reactions for Ionic Liquid Synthesis

Following the formation of the this compound halide, the next step in the traditional synthesis is an anion exchange, or metathesis, reaction. aip.org This reaction replaces the halide anion with the desired anion to form the final ionic liquid. For example, to synthesize this compound bis(trifluoromethylsulfonyl)imide, the this compound bromide salt is reacted with an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide in an aqueous solution. aip.org Similarly, reacting the bromide salt with lithium bis(fluorosulfonyl)imide (LiFSI) or sodium salts in water or an organic solvent like acetonitrile at room temperature can produce this compound bis(fluorosulfonyl)imide.

The choice of anion is critical as it significantly influences the physicochemical properties of the resulting ionic liquid, such as its viscosity, conductivity, and thermal stability. rsc.orgmdpi.com For instance, bis(fluorosulfonyl)imide (FSI⁻) based ionic liquids are often favored over bis(trifluoromethylsulfonyl)imide (TFSI⁻) based ones due to their lower viscosity. rsc.org

Industrial Scale Preparation Methods

For large-scale production, methods that are efficient and cost-effective are paramount. A patented method for preparing bis(fluorosulfonyl)imide onium salts, which can be adapted for pyrrolidinium (B1226570) salts, involves reacting bis(chlorosulfonyl)imide with an onium ion halide in the presence of hydrogen fluoride. The reaction is typically conducted at controlled temperatures, preferably between 0 and 10 °C, for 1 to 12 hours. The molar ratios of the reactants are carefully controlled to ensure high efficiency, making this process suitable for industrial-scale production.

The one-pot aqueous synthesis method also presents a viable option for industrial-scale production due to its speed, high yield, and use of water as the primary solvent, which is more environmentally friendly and cost-effective than organic solvents. d-nb.info

Purification Strategies for High-Purity this compound Salts

Achieving high purity is crucial, especially for applications in electrochemical devices where impurities like halides and water can be detrimental. d-nb.infomdpi.com Common purification techniques include:

Recrystallization: The crude halide salt is often purified by recrystallization from solvents like acetonitrile or ethanol (B145695) to remove unreacted precursors.

Washing/Extraction: The resulting salt can be washed to remove unreacted starting materials and byproducts. For hydrophobic ionic liquids, washing with water can remove hydrophilic impurities. capes.gov.br Liquid-liquid extraction with organic solvents such as ethyl acetate (B1210297) can also be employed. capes.gov.brrsc.org

Sorbent Treatment: Ionic liquids are frequently purified using sorbent materials like activated charcoal, alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂). mdpi.com These materials are effective at removing various impurities. mdpi.com

Vacuum Drying: To remove residual solvents and moisture, the purified ionic liquid is typically dried under high vacuum (e.g., ≤10⁻³ mbar) at an elevated temperature (e.g., 60°C). capes.gov.br Karl-Fischer titration is often used to confirm low water content. researchgate.netsnu.ac.kr

The following table summarizes a purification route for N-butyl-N-methylpyrrolidinium bromide (PYR₁₄Br), a structurally similar compound, which illustrates the effectiveness of sorbent treatment.

| Batch | (C + Al₂O₃): PYR₁₄Br Weight Ratio | Purification Outcome |

| I | 0.75:1 | Precursor purified with a specific sorbent ratio. |

| IV | 3:1 | Precursor purified with a higher sorbent ratio. |

| Data sourced from a study on the purification of ionic liquid precursors, demonstrating the impact of sorbent ratios on purity. mdpi.com |

Analytical Techniques for Synthesis Validation and Purity Assessment

A variety of analytical techniques are employed to validate the synthesis and assess the purity of this compound salts. These methods provide crucial information about the structure, composition, and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for verifying the cation's structure. researchgate.net For instance, the ¹H NMR spectrum of this compound bromide shows characteristic signals for the methyl and propyl groups. researchgate.net NMR can also be used to study interactions and dynamics within the ionic liquid. rsc.org

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the cation and anion, providing evidence of successful synthesis. diva-portal.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the interactions between the cation and anion. researchgate.netdiva-portal.org

Elemental Analysis: This method is used to confirm the elemental composition (C, H, N) of the synthesized compound, ensuring it matches the expected formula. rsc.org

Ion Chromatography: This is a key technique for quantifying halide impurities, with a target of less than 50 ppm for high-purity applications.

X-ray Crystallography: For crystalline salts, single-crystal X-ray diffraction can determine the precise three-dimensional structure of the cation and anion, as well as their packing in the solid state. nih.goviucr.org

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties such as melting points and glass transitions, which are important for understanding the physical state and thermal stability of the ionic liquid.

The following table provides an example of ¹H NMR data for this compound bromide.

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Number of Protons |

| -CH₃ (propyl) | 1.08 | t | 7.3 Hz | 3H |

| -CH₂- (propyl) | 1.79-1.93 | m | 2H | |

| -CH₂- (ring) | 2.28-2.36 | m | 4H | |

| -N-CH₃ | 3.33 | s | 3H | |

| -N-CH₂- (propyl) | 3.61-3.70 | m | 2H | |

| -N-CH₂- (ring) | 3.79-3.93 | m | 4H | |

| Data represents typical ¹H NMR spectral data for this compound bromide. researchgate.netsnu.ac.kr |

Spectroscopic Confirmation of Structure (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of the this compound cation rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose, providing detailed information about the molecular framework and its mass.

Mass Spectrometry (MS) , particularly with Electrospray Ionization (ESI-MS), is used to verify the molecular weight of the this compound cation. ESI is a soft ionization technique that allows the analysis of intact ionic species, providing a clear mass-to-charge ratio (m/z) for the cation, which has a calculated molecular weight of approximately 128.24 g/mol . nih.gov

X-ray Crystallography offers the most definitive structural confirmation for the compound in its solid, crystalline state. For instance, single-crystal X-ray diffraction analysis of this compound chloride determined its orthorhombic crystal system and the precise bond lengths and angles of the cation and its associated anion. nih.goviucr.org This technique provides an unambiguous three-dimensional map of the atomic arrangement. nih.gov

The following table summarizes the key spectroscopic techniques used for the structural confirmation of this compound and its associated ionic liquids.

| Spectroscopic Technique | Purpose | Typical Findings |

| ¹H NMR | Confirms the presence and connectivity of hydrogen atoms. | Verifies the methyl, propyl, and pyrrolidinium ring protons. snu.ac.kr |

| ¹³C NMR | Confirms the carbon framework of the molecule. | Verifies the carbon atoms of the cation. snu.ac.kr |

| ¹⁹F NMR | Used for fluorine-containing anions (e.g., FSI⁻, TFSI⁻). | Confirms the structure of the anion and cation/anion ratio. |

| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the cation. | Verifies the mass-to-charge ratio (m/z) of the intact cation. |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic structure. | Determines bond lengths, angles, and crystal packing. nih.goviucr.org |

Chromatographic Methods for Impurity Detection

Ensuring the high purity of this compound-based ionic liquids is critical, especially for their application in electrochemical devices. mdpi.com Chromatographic techniques are essential for the detection and quantification of residual impurities from the synthesis process. mdpi.com

Ion Chromatography (IC) is a key method for detecting halide impurities, which are common byproducts of the quaternization and anion exchange steps in the synthesis of ionic liquids. Purity levels greater than 98% can be confirmed using ion exchange titration. Hyphenated techniques, such as IC coupled with electrospray ionization-mass spectrometry (IC-ESI-MS), have been developed for the sensitive determination of various anions and to study the stability and decomposition of ionic liquids like this compound bis(trifluoromethanesulfonyl)imide (PYR₁₃TFSI) and this compound bis(fluorosulfonyl)imide (PYR₁₃FSI). mdpi.com

Other chromatographic methods can be employed to monitor the synthesis process and test for impurities in the starting materials or final products. mdpi.com The purification of precursors, such as N-butyl-N-methylpyrrolidinium bromide, often involves treatment with materials like activated charcoal and alumina to remove impurities, with the purity being subsequently verified. mdpi.com

The table below outlines the primary chromatographic methods for impurity analysis in this compound compounds.

| Chromatographic Method | Target Impurities/Analytes | Purpose |

| Ion Chromatography (IC) | Halide ions (e.g., Cl⁻, Br⁻), other anionic impurities. | Quantifies residual impurities from synthesis to ensure high purity. mdpi.com |

| IC-ESI-MS | Anions and their decomposition products. | Provides sensitive detection and identification of anions and investigates the stability of the ionic liquid. mdpi.com |

Fundamental Chemical Research and Structural Investigations

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of the 1-methyl-1-propylpyrrolidinium cation are crucial for understanding its physical and chemical properties.

Single-crystal X-ray diffraction has been employed to determine the precise molecular structure of this compound in its crystalline state. In a study of this compound chloride, the asymmetric unit was found to consist of one crystallographically independent this compound cation and one chloride anion. iucr.orgresearchgate.net The bond distances and angles within the pyrrolidinium (B1226570) cation are all within normal ranges. iucr.org

The crystal structure reveals that the pyrrolidinium ring adopts an energetically favorable envelope (C_s) conformation. iucr.org The propyl substituent is observed in the energetically preferred anti conformation, with a torsion angle of -177.0(2)° for N1—C6—C7—C8. iucr.org While there are minor hydrogen-bonded interactions between carbon-hydrogen bonds and the chloride anion (C—H···Cl), no classical hydrogen bonding is present. iucr.orgresearchgate.net

The crystallographic data for this compound chloride at a temperature of 123 K is summarized in the table below. iucr.orgresearchgate.net

| Crystal Data | |

| Formula | C₈H₁₈N⁺·Cl⁻ |

| Molecular Weight | 163.68 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 14.5863 (5) |

| b (Å) | 13.2196 (4) |

| c (Å) | 9.9779 (3) |

| Volume (ų) | 1923.99 (11) |

| Z | 8 |

| Temperature (K) | 123 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.130 |

| Absorption Coefficient (mm⁻¹) | 0.33 |

| R-factor | 0.031 |

| wR-factor | 0.080 |

The this compound cation can exist in different conformations due to the flexibility of the pyrrolidinium ring and the rotation around the C-C bonds of the propyl group. The pyrrolidinium ring can exist in two main non-planar conformations: the envelope and the twisted-chair forms. The energy barrier for the interconversion between these conformers is generally low.

Studies on analogous pyrrolidinium-based ionic liquids have investigated the conformational isomerism of the cation. researchgate.net For the this compound cation, the envelope conformation of the ring and the anti conformation of the propyl chain are found to be the most stable in the crystalline state. iucr.org Molecular dynamics simulations on N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide also provide insights into the conformational behavior in the liquid state. acs.org

Spectroscopic Characterization and Elucidation

A range of spectroscopic techniques have been utilized to characterize the this compound cation, providing detailed information about its structure and bonding.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound and its derivatives. For instance, the purity of this compound bis(fluorosulfonyl)imide is often confirmed by ¹H-NMR, with an expected purity of over 98%. fujifilm.com The chemical shifts and coupling constants in the NMR spectra provide detailed information about the connectivity of atoms and the local electronic environment of the different nuclei within the cation.

Raman spectroscopy has been used to study the vibrational modes of the this compound cation, often in the context of its use in ionic liquids. A preliminary Raman investigation of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR₁₃TFSI) and its mixture with a lithium salt was conducted over a wide temperature range. researchgate.net For comparison, the precursor, this compound iodide, was also studied. researchgate.net

In a study of methyl viologen dichloride in this compound bis(trifluoromethylsulfonyl)imide, Raman spectroscopy suggested that the methyl viologen was interstitially accommodated in holes within the ionic liquid structure. nih.gov The vibrational bands observed in the Raman spectra can be assigned to specific motions of the atoms and functional groups within the cation, providing insights into intermolecular interactions. researchgate.net

Mössbauer spectroscopy is a technique sensitive to the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. caltech.edulibretexts.org While not directly applicable to the this compound cation itself, it has been used to study tetrachloroferrate(III) salts containing this cation. nih.govresearchgate.net In these studies, the this compound cation acts as the counterion to the Mössbauer-active [FeCl₄]⁻ anion.

Temperature-dependent Mössbauer spectroscopy of (this compound)(⁵⁷FeCl₄) was performed to determine the hyperfine and dynamic parameters of the iron(III) site. nih.govresearchgate.net The spectra of this compound showed a broad central line characteristic of a paramagnetic species. nih.gov The hyperfine parameters, such as the isomer shift (IS) and quadrupole splitting (QS), provide information about the electronic state and local symmetry of the iron nucleus, which is influenced by the surrounding crystal lattice that includes the this compound cations. caltech.edunih.gov

The following table summarizes the Mössbauer hyperfine parameters for (this compound)(⁵⁷FeCl₄) at 90 K. researchgate.net

| Hyperfine Parameter | Value |

| Isomer Shift (IS) (mm s⁻¹) | 0.234(8) |

| Quadrupole Splitting (QS) (mm s⁻¹) | 0.234(8) |

| Effective Vibrating Mass (M_eff) | 79 ± 10 |

| Mössbauer Lattice Temperature (θ_M) | 120 ± 9 |

Time-Resolved Absorption Spectroscopy in Radiolysis Studies

Pulse radiolysis studies have been instrumental in understanding the behavior of this compound ([PMPyrr]⁺) based ionic liquids under ionizing radiation. In a study involving this compound dicyanamide (B8802431) ([PMPyrr][DCA]), time-resolved absorption spectroscopy was used to identify transient species formed after an electron pulse. nih.govacs.org

At 500 nanoseconds after the pulse, the transient absorption spectra of [PMPyrr][DCA] displayed broad absorption bands at wavelengths below 440 nm and at 640 nm. nih.govacs.orgosti.gov This was contrasted with other pyrrolidinium-based ionic liquids with different anions, such as bis(trifluoromethylsulfonyl)imide (NTf₂) and tris(perfluoroethyl)trifluorophosphate (FAP), where the transient absorption below 440 nm was significantly weaker. nih.govacs.org The difference in the transient species observed was attributed primarily to the nature of the anion. nih.govosti.gov

Further analysis revealed an absorption that increased in wavelength from 500 nm to beyond 800 nm, which was assigned to the tail of the solvated electron's near-infrared (NIR) absorption spectrum. nih.govacs.orgosti.gov This assignment was confirmed by the disappearance of this absorption in the presence of nitrous oxide (N₂O), a known electron scavenger. nih.govacs.orgosti.gov The formation of a reducing species in the dicyanamide-based ionic liquid was further substantiated by the observation of the pyrene (B120774) radical anion when pyrene was used as a scavenger. nih.govacs.org In pseudohalide ionic liquids like [PMPyrr][DCA], it is proposed that radicals are formed through direct hole trapping by the anion, which then reacts with a parent anion to form a dimer radical anion. nih.govosti.gov

Intermolecular Interactions and Aggregation Behavior

The non-covalent interactions involving the this compound cation are crucial for determining the physicochemical properties of its salts and ionic liquids.

The hydrogen-bond donating ability (acidity) of ionic liquids containing the this compound cation has also been assessed using solvatochromic probes. ua.pt This method relies on analyzing the spectral shifts of specific dyes to determine solvent properties. ua.pt For a series of bis(trifluoromethylsulfonyl)imide-based ionic liquids, the hydrogen-bond acidity was systematically studied, providing valuable data for designing task-specific ionic liquids. ua.pt

Table 1: Selected Hydrogen Bond Geometry in this compound chloride iucr.org

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C1—H1B···Cl1 | 0.99 | 2.62 | 3.607 (2) | 175 |

| C2—H2A···Cl1 | 0.99 | 2.66 | 3.630 (2) | 167 |

| C5—H5A···Cl1 | 0.99 | 2.66 | 3.648 (1) | 175 |

| C5—H5C···Cl1 | 1.00 | 2.66 | 3.656 (1) | 172 |

| C6—H6A···Cl1 | 0.99 | 2.70 | 3.672 (2) | 169 |

| C6—H6B···Cl1 | 0.99 | 2.68 | 3.666 (1) | 173 |

Symmetry operators define the position of the acceptor atom relative to the donor.

The this compound cation is a component of ionic liquids that can form semi-organized, charged supramolecular aggregates. tandfonline.com This self-assembly is driven by factors like interionic hydrogen bonding and the surfactant-like amphiphilic nature of the ions. tandfonline.com These aggregates play a role in stabilizing nanoparticles dispersed within the ionic liquid. tandfonline.cominformahealthcare.com In studies involving CdTe nanoparticles in 1-alkyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amides, the length of the alkyl chain on the cation was found to influence the solvation behavior. tandfonline.com Longer alkyl chains are thought to form thicker solvation layers around the nanoparticles, leading to enhanced emission durability. tandfonline.com

Computational and Theoretical Studies

Density Functional Theory (DFT) has been widely applied to investigate the properties and interactions of this compound at a molecular level.

DFT calculations were used to examine the interaction of the [PMPyrr]⁺ cation, paired with various fluorinated anions, on a LiF(001) surface, which is relevant for understanding the solid electrolyte interphase in lithium batteries. publications.csiro.au These calculations showed that the ionic liquids adsorb onto the surface through interactions involving the anion's oxygen and fluorine atoms and the cation's hydrogen atoms, with binding energies ranging from -1.54 to -0.22 eV. publications.csiro.au

In the field of gas capture, DFT calculations have complemented experimental results. For a composite material made of the metal-organic framework MIL-101(Cr) and this compound dicyanamide, DFT validated the high affinity of the ionic liquid toward CO₂, which explains the composite's exceptional CO₂ selectivity. nih.govku.edu.tr Similarly, a systematic DFT study on a large set of ionic liquids, including a [PMPyrr]⁺ salt, was performed to screen for candidates for SO₂ capture by calculating binding energies between the ions and the SO₂ molecule. rsc.org

Other DFT studies have focused on calculating fundamental properties. For instance, the geometry of the [PMPyrr]⁺ ion was optimized using the B3LYP-D3/def2-TZVP method to calculate its van der Waals volume, a parameter used in models to predict the density of ionic liquids with high accuracy. acs.org

Molecular Dynamics (MD) Simulations for Structure and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the structure and dynamics of ionic liquids (ILs) at the atomic level. For ILs containing the this compound ([C₃mpyr]⁺ or Pyr₁₃⁺) cation, MD simulations have provided significant insights into their behavior.

Simulations of this compound bis(trifluoromethanesulfonyl)imide ([C₃mpyr][TFSI]) have been performed over a range of temperatures (303 K to 393 K) to understand its structure and ion transport properties. nih.govresearchgate.netacs.org These simulations have shown excellent agreement with experimental measurements for properties like density, ion self-diffusion coefficients, conductivity, and viscosity. nih.govresearchgate.netacs.org

Structural analysis from these simulations reveals that, on average, each [C₃mpyr]⁺ cation is coordinated by four bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions. nih.govresearchgate.netacs.org The spatial arrangement of these ions is not random. The angular distribution for both TFSI⁻ – [C₃mpyr]⁺ – TFSI⁻ and [C₃mpyr]⁺ – TFSI⁻ – [C₃mpyr]⁺ shows a primary peak around 80-90 degrees and a secondary peak at 180 degrees. nih.govacs.org

The dynamics of the ions are also a key focus of MD simulations. Electrostatic interactions are the dominant force slowing down the dynamics of the ionic liquid by more than an order of magnitude. nih.govacs.org Furthermore, the rotational motion of both the cation and the anion is anisotropic, and this anisotropy becomes more pronounced as the temperature decreases. nih.govacs.org

Table 1: Predicted Properties of this compound bis(trifluoromethanesulfonyl)imide from MD Simulations

| Property | Finding | Source |

|---|---|---|

| Cation-Anion Coordination | Each [C₃mpyr]⁺ cation is coordinated by an average of four TFSI⁻ anions. | nih.govresearchgate.netacs.org |

| Angular Distribution (TFSI⁻–[C₃mpyr]⁺–TFSI⁻) | Exhibits a maximum at 80-90° and a second maximum at 180°. | nih.govacs.org |

| Angular Distribution ([C₃mpyr]⁺–TFSI⁻–[C₃mpyr]⁺) | Exhibits a maximum at 80-90° and a second maximum at 180°. | nih.govacs.org |

| Effect of Electrostatics | Slows down the dynamics of the ionic liquid by more than an order of magnitude. | nih.govacs.org |

| Rotational Motion | Anisotropic for both cation and anion, with anisotropy increasing at lower temperatures. | nih.govacs.org |

Prediction of Interfacial Behavior and Adsorption Phenomena

The behavior of this compound-based ionic liquids at interfaces, particularly with electrodes, is critical for their application in energy storage devices. MD simulations have been employed to predict this interfacial behavior.

Studies have investigated the interface of humid this compound bis(trifluoromethylsulfonyl)imide with graphite (B72142) electrodes. d-nb.info These simulations analyze the atom density profiles and orientation of water molecules at the interface. d-nb.info It has been observed that for hydrophobic ILs like [C₃mpyr][TFSI], adsorbed water tends to accumulate at both positively and negatively charged electrodes, which can be detrimental to the electrochemical window of the device. d-nb.info

The addition of a salt, such as lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]), to the humid IL has been shown to influence the activity of interfacial water. d-nb.info MD simulations help in understanding the distribution of ions and water molecules near the electrode surface in these "salt-in-humid IL" systems. d-nb.info

Furthermore, research on the adsorption of this compound bis(fluorosulfonyl)amide ([C₃mpyr][FSA]) on the surface of solid oxide electrolytes like cubic Li₇La₃Zr₂O₁₂ (LLZ) has been conducted. jst.go.jp These investigations indicate the formation of an IL adsorption layer on the LLZ surface that exhibits solid-like behavior. jst.go.jp This is evidenced by a decrease in the molecular mobility of the IL in thin layers on the particle surface. jst.go.jp

Modeling of Ion Self-Diffusion and Conductivity

The transport properties, such as ion self-diffusion and ionic conductivity, are fundamental characteristics of ionic liquids. MD simulations have been instrumental in modeling these properties for systems containing the this compound cation.

Simulations of pure this compound bis(trifluoromethanesulfonyl)imide have successfully predicted ion self-diffusion coefficients that are in good agreement with experimental data. nih.govresearchgate.netacs.org A key finding from these simulations is that the correlation of ion motion leads to a reduction in the ionic conductivity by approximately one-third compared to the value that would be expected based on the ion self-diffusion coefficients alone (as calculated by the Nernst-Einstein equation). nih.govresearchgate.netacs.org

The effect of adding salts on these transport properties has also been modeled. In studies involving this compound fluorosulfonyl(trifluoromethylsulfonyl)amide ([C₃mpyr][FTA]) with the addition of a sodium salt (NaFTA), it was found that the self-diffusion coefficients of all ions decrease as the salt concentration increases. researchgate.netaip.org This indicates a reduction in ionic mobility and an increase in the electrolyte's viscosity. researchgate.net Interestingly, in these salt solutions, the smaller Na⁺ ions were found to diffuse slower than both the larger [C₃mpyr]⁺ cations and the FTA⁻ anions. aip.org

Table 2: Impact of Salt Addition on Transport Properties of this compound-based ILs

| Ionic Liquid System | Observation | Implication | Source |

|---|---|---|---|

| [C₃mpyr][FTA] with NaFTA | Self-diffusion coefficients of all ions decrease with increasing salt concentration. | Reduced ionic mobility and increased viscosity. | researchgate.netaip.org |

| [C₃mpyr][FTA] with NaFTA | Na⁺ ions diffuse slower than [C₃mpyr]⁺ and FTA⁻ ions. | Complex transport behavior not solely dependent on ion size. | aip.org |

| [C₃mpyr][FTA] with NaFTA | Overall ionic conductivity decreases with increasing salt concentration. | Formation of ion aggregates and reduced mobility of charge carriers. | researchgate.net |

Theoretical Models for Cation Transport Mechanisms

Understanding the mechanisms of cation transport is crucial for optimizing the performance of electrolytes in applications like batteries. Theoretical models, often in conjunction with computational methods like Density Functional Theory (DFT) and MD simulations, provide insights into these mechanisms.

Advanced computational methods are used to predict the interfacial behavior of ILs like this compound bis(fluorosulfonyl)imide in lithium-ion batteries. DFT is used to model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the adsorption of the cation on electrode surfaces. MD simulations, in turn, predict the coordination of Li⁺ ions and their diffusion pathways within the ionic liquid matrix.

In systems containing sodium ions, it has been observed that Na⁺ ions are predominantly found near the oxygen atoms of the anions. aip.org Theoretical models also show that with increasing salt concentration, the probability of finding anions around other anions increases. aip.org Furthermore, a key aspect of cation transport is the formation of aggregates. In Na⁺-containing ILs, Na⁺-Na⁺ interactions are observed, indicating the sharing of anions between the solvation shells of the sodium ions. researchgate.net

Applications in Chemical Systems and Engineering

Electrochemical Systems and Energy Storage

1-Methyl-1-propylpyrrolidinium ([C3C1Pyrr]⁺) is a cation that forms the basis of several ionic liquids (ILs) with significant potential in electrochemical systems and energy storage devices. These ILs are recognized for their favorable properties, including low volatility, non-flammability, high ionic conductivity, and wide electrochemical stability windows. nih.govmdpi.com The specific characteristics of these electrolytes can be fine-tuned by pairing the [C3C1Pyrr]⁺ cation with different anions, influencing their physical and electrochemical behavior for various applications. nih.gov

Pyrrolidinium-based ionic liquids, including those with the this compound cation, are considered promising alternatives to conventional organic electrolytes in next-generation batteries due to their exceptional thermal and electrochemical stability. mdpi.comroco.global Their non-flammable nature directly addresses critical safety concerns associated with the high volatility and flammability of traditional carbonate solvents used in lithium-ion batteries. mdpi.comroco.global

Ionic liquids based on this compound, such as this compound bis(trifluoromethylsulfonyl)imide ([C3C1Pyrr][TFSI]), have been extensively studied as electrolytes for lithium-ion batteries (LiBs). mdpi.comroco.globalresearchgate.net These ILs are often mixed with lithium salts, like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), to create electrolytes with enhanced safety and performance characteristics. mdpi.comroco.global

Research on binary mixtures of [C3C1Pyrr][TFSI] and LiTFSI has shown that these electrolytes exhibit a wide liquid range, which mitigates common problems of conventional electrolytes such as crystallization at low temperatures and flammability. mdpi.comroco.globalresearchgate.net The ionic conductivity of these mixtures is dependent on the salt concentration, with values at room temperature ranging from 0.1 S/m to 0.4 S/m. mdpi.comroco.globalresearchgate.net While the addition of the lithium salt decreases ionic conductivity, it enhances the amorphous nature of the mixture, which can improve ionic mobility and storage capabilities. mdpi.comroco.global

Hybrid electrolytes, which combine [C3C1Pyrr][TFSI] with conventional carbonate-based electrolytes (e.g., LiPF6 in Ethylene (B1197577) Carbonate: Diethyl Carbonate), have also demonstrated improved thermal stability and performance. In LiFePO4/Li cells, a hybrid electrolyte containing 38% [C3C1Pyrr][TFSI] resulted in a higher discharge capacity (148 mAh/g) after 100 cycles compared to the standard organic electrolyte (141 mAh/g). researchgate.net This improvement is attributed to the formation of a stable and permeable interface on the cathode material. researchgate.net Furthermore, solid electrolytes formulated by adding lithium tetrafluoroborate (B81430) (LiBF4) to N-propyl-N-methyl-pyrrolidinium tetrafluoroborate ([N13pyr]BF4) are solid at temperatures below 80 °C and exhibit high ionic conductivity, making them suitable for solid-state lithium-ion batteries. mdpi.com

Table 1: Ionic Conductivity of [C3C1Pyrr][TFSI] and LiTFSI Mixtures

| LiTFSI Concentration (mol/kg) | Ionic Conductivity at Room Temperature (S/m) |

|---|---|

| 0 (Pure IL) | ~0.4 |

| 0.2 | Decreasing trend |

| 0.5 | Decreasing trend |

| 1.0 | ~0.1 |

Data compiled from multiple sources indicating a general trend. mdpi.comroco.globalresearchgate.net

The development of electrolytes for potassium-ion batteries (KIBs) has explored the use of this compound bis(fluorosulfonyl)amide ([C3C1pyrr][FSA]) in binary mixtures with potassium bis(fluorosulfonyl)amide (K[FSA]). acs.orgresearchgate.net These ionic liquid-based electrolytes are investigated to create safer and more efficient KIBs, which are considered a potential alternative to lithium-ion batteries due to the abundance and low cost of potassium. mdpi.comrsc.org

A study of the K[FSA]–[C3C1pyrr][FSA] system revealed that compositions with a molar fraction of K[FSA] up to 0.25 have melting points below room temperature. acs.orgresearchgate.net The ionic conductivity of these mixtures is influenced by temperature and the concentration of the potassium salt. For a mixture with a K[FSA] molar fraction of 0.20, the ionic conductivity was measured to be 4.8 mS cm⁻¹ at 298 K, which is notably higher than that of the corresponding sodium and lithium-based ionic liquids. acs.org This higher conductivity is attributed to the lower Lewis acidity of K⁺ ions, which results in better ionic mobility. acs.org Cyclic voltammetry studies have shown that potassium deposition and dissolution occur at a more negative potential compared to lithium and sodium in the same ionic liquid system, suggesting the possibility of constructing KIBs with a high operating voltage. acs.org

Table 2: Properties of K[FSA]–[C3C1pyrr][FSA] Electrolyte (x(K[FSA]) = 0.20)

| Property | Value | Temperature (K) |

|---|---|---|

| Ionic Conductivity | 4.8 mS cm⁻¹ | 298 |

| Ionic Conductivity | 7.9 mS cm⁻¹ | 313 |

Data from physicochemical and electrochemical studies. acs.orgresearchgate.net

In the field of sodium-ion batteries (SIBs), this compound-based ionic liquids have been investigated both as the primary electrolyte solvent and as performance-enhancing additives. The thermal and transport properties of electrolytes composed of sodium bis(fluorosulfonyl)amide (Na[FSA]) and N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)amide ([C3C1pyrr][FSA]) have been studied to assess their suitability for SIBs. kyoto-u.ac.jpacs.org These mixtures exhibit a wide liquid-phase temperature range near room temperature for Na[FSA] molar fractions up to 0.5. acs.org The apparent transport number of Na⁺ ions in these electrolytes increases with the Na[FSA] concentration, reaching a high value when the molar fraction is between 0.2 and 0.4, which is indicative of efficient Na⁺ ion transport. kyoto-u.ac.jpacs.org

Additionally, N-propyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C3mpyr][NTf2]) has been successfully used as an electrolyte additive in conventional organic electrolytes for SIBs. monash.edudoi.org When 5 wt% of this ionic liquid was added to a 1 M NaClO4 in propylene (B89431) carbonate (PC) electrolyte, the performance of a Na3V2(PO4)3/C (NVP/C) cathode was significantly enhanced. monash.edudoi.org The cell with the IL additive delivered a stable capacity of approximately 107.0 mAh g⁻¹ after 50 cycles, compared to only 85 mAh g⁻¹ for the cell with the organic electrolyte alone. monash.edu This improvement is linked to a lower charge-transfer resistance at the electrode-electrolyte interface and the formation of a more compact and protective interfacial layer on the cathode surface, which suppresses side reactions. monash.edudoi.org

Table 3: Performance of NVP/C Cathode with and without [C3mpyr][NTf2] Additive

| Electrolyte | Capacity after 50 Cycles (mAh g⁻¹) |

|---|---|

| 1 M NaClO4 in PC | 85 ± 1 |

| 1 M NaClO4 in PC + 5 wt% [C3mpyr][NTf2] | 107.0 ± 0.7 |

Data from a comparative study on electrolyte additives. monash.edu

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the performance and longevity of alkali metal batteries. The use of this compound-based ionic liquids significantly influences the chemistry and morphology of the SEI.

In lithium metal systems using N-methyl-N-propyl-pyrrolidinium-bis(fluorosulfonyl)imide, studies combining molecular dynamics simulations and X-ray Photoelectron Spectroscopy (XPS) have shown a rapid, spontaneous chemical decomposition of the bis(fluorosulfonyl)imide (FSI⁻) anion upon contact with the lithium metal surface. acs.orgfigshare.com This decomposition leads to the formation of an SEI layer composed of species like lithium fluoride, even without an applied voltage. acs.orgfigshare.com The [C3C1Pyrr]⁺ cation, on the other hand, tends to be more stable and moves away from the lithium surface during the initial SEI formation. acs.org The decomposition of FSI⁻ or TFSI⁻ anions in these ILs generally results in SEI layers rich in LiF, Li₃N, and Li₂O, which possess high mechanical strength and ionic conductivity, helping to suppress dendrite growth. researchgate.net

In sodium batteries, the polarity of the pyrrolidinium (B1226570) cation can affect the structure of the electric double layer and the nature of the SEI. monash.edu For instance, the N-methyl-N-propylpyrrolidinium cation ([C3mpyr]⁺) is considered more polar compared to cations with shorter alkyl chains. monash.edu The composition of the SEI is a result of both electrolyte degradation and the reorientation of the electrolyte at the interface. monash.edu When used as an additive in sodium-ion batteries, [C3mpyr][NTf2] contributes to forming a more compact and stable passivation layer on the cathode, suppressing unwanted reactions between the electrode and the electrolyte. monash.edudoi.org

The unique properties of this compound-based ionic liquids also make them suitable for other energy storage devices like supercapacitors. One study demonstrated the use of N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide as an electrolyte in symmetric micro-supercapacitors based on silicon nanowires. researchgate.net Supercapacitors, or electric double-layer capacitors, store energy via the reversible adsorption of ions at the electrode-electrolyte interface, and the properties of the electrolyte are critical to their performance, including operating voltage and power density. utexas.edu

While the direct application of this compound in fuel cells is not extensively documented in the provided context, related pyrrolidinium-based ionic liquids have been explored. For instance, fluorohydrogenate ionic liquids (FHILs) with cations like N-ethyl-N-methylpyrrolidinium have been used to create composite membranes for non-humidified fuel cells. mdpi.com These fuel cells operate at elevated temperatures without the need for external humidification, relying on the transfer of hydrogen and charges by fluorohydrogenate anions within the ionic liquid. mdpi.com The development of proton-conductive membranes is a key area in fuel cell technology, particularly for high-temperature polymer electrolyte membrane (PEM) fuel cells. basf.com

Use in Dye-Sensitized Solar Cells

While research into dye-sensitized solar cells (DSSCs) has explored a variety of ionic liquids to replace volatile organic solvents in electrolytes, specific data for this compound is part of a broader investigation into pyrrolidinium-based cations. mdpi.comnih.govmdpi.com The general aim is to enhance the long-term stability and efficiency of DSSCs. mdpi.com For instance, a study on a related compound, 1-butyl-1-methylpyrrolidinium iodide (Pyr14), demonstrated high cell efficiency in DSSCs, attributed to its high diffusion coefficient and low viscosity compared to other cyclic ionic liquids. mdpi.com The structure of the cation is a key factor in the thermal stability of the electrolyte. mdpi.com The goal of incorporating ionic liquids like those based on the this compound cation is to overcome the evaporation and leakage issues associated with traditional organic solvents, thereby improving the durability of the solar cells. nih.gov

Studies on Electrochemical Stability Window and Ionic Conductivity

The electrochemical stability window (ESW) and ionic conductivity are critical parameters for electrolytes in electrochemical devices. This compound-based ionic liquids have been a subject of intense investigation for their favorable electrochemical properties. mdpi.commdpi.com The combination of the this compound cation with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]) results in ionic liquids with wide electrochemical windows and good ionic conductivity, making them suitable for applications in lithium batteries. mdpi.comresearchgate.net

The tunability of ionic liquids by altering the cation-anion combination allows for the customization of properties like viscosity, solubility, and electrochemical stability. mdpi.com Research has shown that pyrrolidinium-based ionic liquids, in general, offer wide electrochemical stability windows. mdpi.com For example, the electrochemical window of a related system, Na0.20-[C3C1pyrr]0.80[FSA], was found to be as wide as 5.2 V at 353 K. researchgate.net

The ionic conductivity of these materials is temperature-dependent, generally increasing with temperature. researchgate.net A mixture of 1-butyl-1-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ([Pyr14][TFSI]) with a co-solvent demonstrated a significant increase in ionic conductivity from 0.56 mS/cm to 11 mS/cm at 25°C. scilit.com

Table 1: Electrochemical Properties of Pyrrolidinium-Based Ionic Liquids

| Ionic Liquid Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) |

|---|---|---|---|

| 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr14][TFSI]) with 0.8m LiTFSI | 25 | 0.56 | >5 |

| [Pyr14][TFSI] with methyl propionate (1:7 mole ratio) and 0.8m LiTFSI | 25 | 11 | >5 |

| N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C3mpyr][TFSI]) based hybrid electrolyte | 20 | Not Specified | Not Specified |

Note: Data is compiled from various studies on pyrrolidinium-based ionic liquids and may not be specific to the 1-methyl-1-propyl derivative. researchgate.netresearchgate.netscilit.com

Catalysis and Reaction Media

This compound-based ionic liquids have also found utility as catalysts and solvents in organic synthesis, offering potential environmental benefits over traditional volatile organic compounds. hiyka.com

Catalytic Applications in Organic Reactions

The role of this compound salts in catalysis is an area of active research. hiyka.com While specific examples detailing the catalytic activity of this particular compound are not extensively documented in the provided search results, the broader class of ionic liquids is known to act as catalysts in various organic reactions. mdpi.comrsc.orgmdpi.com They can facilitate reactions by providing a polar and ionic environment that can stabilize transition states and intermediates.

Polymerization Processes Utilizing this compound

Ionic liquids are increasingly being used as media for polymerization reactions. hiyka.com Their unique properties can influence the polymerization process and the properties of the resulting polymers. mdpi.com For instance, in the cationic polymerization of p-methylstyrene, the use of an ionic liquid solvent resulted in a unimodal molecular weight distribution and narrower polydispersity compared to the reaction in a conventional organic solvent. mdpi.com This suggests that the ionic environment can enhance the controllability of the polymerization. While specific studies focusing solely on this compound in polymerization are not detailed in the search results, the general principles observed with other ionic liquids are likely applicable. The low volatility and thermal stability of these ionic liquids also make them suitable for high-temperature polymerization processes. hiyka.com Atom transfer radical polymerization (ATRP) is one of the controlled radical polymerization methods where ionic liquids can be employed. nih.gov

Separation and Extraction Technologies

The application of this compound-based ionic liquids extends to separation and extraction processes. hiyka.com Their ability to dissolve specific compounds selectively makes them useful for extracting valuable chemicals from mixtures. For instance, ionic liquids have been explored for the extraction of aromatic hydrocarbons. atamanchemicals.com In the context of the sulfur-iodine thermochemical cycle for hydrogen production, ionic liquids have been investigated for their potential to separate the acid products of the Bunsen reaction. ntnu.no The co-extraction of water with acids into ionic liquids is a noted phenomenon in these separation processes. ntnu.no

Applications in Extraction and Purification Processes

This compound ([C3C1pyrr]+) based ionic liquids (ILs) have emerged as effective solvents in various separation technologies, including extraction and purification processes. hiyka.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive alternatives to volatile organic solvents. roco.globalmdpi.com These ILs are particularly noted for their application in liquid-liquid extraction for separating valuable compounds from aqueous solutions.

Research has demonstrated the use of hydrophobic pyrrolidinium-based ILs for the extraction of metal ions and biomolecules. osti.govua.pt For instance, ILs containing the this compound cation paired with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion have been investigated for the extraction of tryptophan. ua.pt The efficiency of these extractions is often influenced by factors such as the pH of the aqueous phase and the specific anion paired with the [C3C1pyrr]+ cation. ua.pt Studies have shown that the partition coefficients of solutes are strongly dependent on the chemical structure of the IL's cation and anion. ua.pt

In the separation of chiral amines, this compound bis(trifluoromethylsulfonyl)imide was identified as a promising extractant in supported liquid membrane (SLM) processes. ua.pt The selection of this IL was based on its high selectivity and stability, which are crucial for industrial applications. ua.pt The use of hydrophobic ILs like these can be advantageous as they show low solubility in water, which is a critical factor for industrial extraction processes to minimize solvent loss and contamination of the aqueous phase. osti.govacs.org

Table 1: Performance of this compound in Extraction Processes

| Target Solute | Ionic Liquid Anion | Process Type | Key Findings |

| Tryptophan | Bis(trifluoromethylsulfonyl)imide [TFSI]⁻ | Liquid-Liquid Extraction | Partition coefficient is strongly dependent on the pH of the aqueous phase and the IL's anion nature. ua.pt |

| Chiral Amines | Bis(trifluoromethylsulfonyl)imide [TFSI]⁻ | Supported Liquid Membrane (SLM) Extraction | Identified as a promising extractant due to high selectivity and stability. ua.pt |

| Metal Ions | Bis(trifluoromethylsulfonyl)imide [TFSI]⁻ | Liquid-Liquid Extraction | Hydrophobic nature and low water solubility are advantageous for industrial processes. osti.gov |

Carbon Dioxide (CO2) Capture and Absorption Studies

Ionic liquids featuring the this compound cation are recognized as promising candidates for carbon dioxide (CO₂) capture processes. researchgate.net Their appeal stems from their nature as physical solvents that can absorb CO₂ through intermolecular forces, offering potential advantages over traditional amine-based chemical solvents, such as lower energy requirements for regeneration and higher thermal stability. preprints.orgmdpi.com

Studies have investigated the thermodynamic properties and absorption capacities of various [C3C1pyrr]+ based ILs. For instance, the pressure-volume-temperature-composition relations for CO₂ in N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)amide ([Pyr(13)][TFSA]) have been measured, providing fundamental data for process design. researchgate.net The viscosity of these ILs is a critical parameter, as high viscosity can limit mass transfer during the absorption process. nih.gov Research on mixtures of pyrrolidinium-based ILs, including 1-propyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, saturated with compressed CO₂, has shown that viscosities can range significantly depending on temperature and CO₂ pressure. researchgate.net

The selection of the anion paired with the [C3C1pyrr]+ cation significantly impacts the CO₂ absorption capacity. researchgate.net While ILs show high affinity for CO₂, their relatively high cost and viscosity remain challenges that researchers aim to address by finding optimal cation-anion combinations. researchgate.net Computational screening methods, alongside experimental studies, are employed to identify the most effective ILs from a vast number of potential candidates for CO₂ capture applications. ntnu.no

Table 2: Properties of this compound Based ILs in CO₂ Capture

| Ionic Liquid | Property Measured | Temperature Range (K) | Pressure Range (MPa) | Key Observation |

| This compound bis(trifluoromethylsulfonyl)imide | Viscosity with CO₂ | 298.15 - 338.15 | up to 25 | Viscosities ranged from 3.3 to 98.3 mPa·s, varying with temperature and pressure. researchgate.net |

| N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)amide | P-V-T-composition | 298.15 - 333.15 | up to 6 | Provides essential data for evaluating CO₂ solubility and designing absorption processes. researchgate.net |

Materials Synthesis and Modification

Synthesis of Advanced Materials, including Nanomaterials

The compound this compound, as a component of ionic liquids, serves as a versatile medium for the synthesis and stabilization of advanced materials, particularly nanomaterials. hiyka.comnih.gov Ionic liquids are recognized not only as reaction media but also as stabilizing agents that facilitate the homogeneous dispersion of nanoparticles. jst.go.jp The use of ILs can influence the structure, size, and size distribution of the resulting nanomaterials. iolitec.de

In the field of luminescent materials, this compound bis(trifluoromethanesulfonyl)amide has been used to stably disperse Cadmium Telluride (CdTe) nanoparticles (quantum dots). nih.govtandfonline.com The ionic liquid acts as a solvation medium, and the length of the alkyl chain on the pyrrolidinium cation can affect the solvation behavior and the emission durability of the nanoparticles. tandfonline.com This stability is crucial for creating advanced composite materials with reliable optical properties. tandfonline.com

Furthermore, these ILs are employed in the electrochemical synthesis of metal nanoparticles. jst.go.jp Techniques like magnetron sputtering into an ionic liquid have been shown to be effective for producing uniformly dispersed metal nanoparticles without needing additional reagents. jst.go.jp The negligible vapor pressure of the IL is a key advantage in such vacuum-based techniques. jst.go.jp The resulting nanoparticle-IL dispersions have applications in catalysis, for example, as catalysts in the oxygen reduction reaction for fuel cells. jst.go.jp Various cations, including this compound, have also been tested for the modification of materials like chitin to create supports for biocatalysts. mdpi.comnih.gov

Table 3: this compound in Nanomaterial Synthesis

| Nanomaterial | Specific Ionic Liquid | Role of Ionic Liquid | Application of Material |

| CdTe Quantum Dots | This compound bis(trifluoromethanesulfonyl)amide | Dispersion and stabilization medium | Luminescent composites nih.govtandfonline.com |

| Metal Nanoparticles (e.g., Pt) | This compound bis(trifluoromethanesulfonyl)amide | Reaction medium and stabilizing agent | Catalysts for fuel cells jst.go.jp |

| Modified Chitin | Ionic liquids with this compound cation | Modifying agent | Support for biocatalysts mdpi.comnih.gov |

Polymer Synthesis and Processing

This compound-based ionic liquids play a significant role in the synthesis and processing of advanced polymer materials, especially in the field of electrochemistry. hiyka.commdpi.com They are particularly valued in the creation of polymer electrolytes for energy storage devices like lithium-ion batteries and supercapacitors. roco.globalmdpi.comresearchgate.net The ability of these ILs to dissolve a wide range of polymeric substances makes them invaluable in specialized chemical industries. roco.global

In the development of hybrid gel polymer electrolytes, this compound bis(trifluoromethylsulfonyl)imide (often abbreviated as PYR13TFSI or PMPyrrTFSI) is a standout component due to its high thermal stability and wide electrochemical window. researchgate.netresearchgate.net When incorporated into a polymer matrix such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), the ionic liquid can act as a plasticizer, which reduces the crystallinity of the polymer and increases the amorphous regions. researchgate.net This enhances the segmental motion of the polymer chains, which in turn facilitates higher ionic conductivity. researchgate.netscispace.com

Table 4: Applications of this compound in Polymer Systems

| Polymer System | Specific Ionic Liquid | Role of Ionic Liquid | Resulting Property/Application |

| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) / LiTFSI | This compound bis(trifluoromethylsulfonyl)imide | Plasticizer, Electrolyte Salt | Enhanced ionic conductivity (6.93 × 10⁻⁴ S cm⁻¹), high thermal stability; for flexible batteries. researchgate.net |

| Polymer Nanocomposites | This compound bis(trifluoromethylsulfonyl)imide | Electrolyte | Electrolyte membrane for supercapacitors. d-nb.info |

| General Polymer Processing | This compound bis(trifluoromethylsulfonyl)imide | Solvent | Dissolves a wide range of polymers for specialized industrial processes. roco.global |

Advanced Studies and Modifications of 1 Methyl 1 Propylpyrrolidinium Systems

Structural Analogues and Derivatization

The inherent properties of the 1-Methyl-1-propylpyrrolidinium cation can be systematically altered by modifying its chemical structure or by pairing it with different anions. These changes directly influence the resulting ionic liquid's behavior and suitability for specific tasks.

The chemical and physical behavior of pyrrolidinium-based cations is highly sensitive to the nature of their alkyl substituents. While research on this compound provides a baseline, the principles of substituent effects can be understood from broader studies on organic cations. The length, branching, and functionalization of the alkyl chains attached to the quaternary nitrogen atom play a crucial role in determining the ion's size, symmetry, and charge distribution.

Key research findings indicate that:

Alkyl Chain Length: Altering the length of the alkyl groups (e.g., replacing the propyl group with a butyl or ethyl group) directly impacts the van der Waals interactions and the steric hindrance of the cation. Longer chains generally lead to increased viscosity and lower conductivity but can enhance thermal stability.

Electrostatic Interactions: The interaction of a cation with its environment is fundamentally electrostatic. nih.govnih.gov Studies on model systems show that the strength of these interactions is highly sensitive to the electronic properties of the interacting molecules. nih.gov Substituent effects are primarily governed by direct, through-space electrostatic interactions rather than by the polarization of the molecule's π-system. nih.gov

Functionalization: Introducing ether or other functional groups onto the alkyl chains can create specific coordination sites, for instance, for lithium ions in battery electrolytes. This can influence ion transport mechanisms and improve performance metrics like lithium-ion transference numbers.

These modifications allow for the fine-tuning of properties such as melting point, viscosity, density, and ionic conductivity, thereby creating structural analogues of this compound tailored for specific operational windows.

Different anions impart distinct properties to the ionic liquid:

Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻): This is one of the most common anions paired with pyrrolidinium (B1226570) cations. It is known for creating ionic liquids with high ionic conductivity, good thermal stability, and a wide electrochemical window, making them suitable for energy storage applications. mdpi.comnih.gov The dissociation of the [TFSI]⁻ anion with Li⁺ is relatively easy, which benefits conductivity in lithium-based electrolytes. mdpi.com

Bis(fluorosulfonyl)imide ([FSI]⁻): Similar to [TFSI]⁻, the [FSI]⁻ anion also yields ionic liquids with favorable properties for battery applications. Electrolytes based on cations like this compound and the [FSI]⁻ anion have been shown to work effectively with lithium metal anodes and various cathode materials. mdpi.com

Tetrafluoroborate (B81430) ([BF₄]⁻): Ionic liquids based on this anion are also explored for electrochemical applications. The binary system of N-propyl-N-methyl-pyrrolidinium tetrafluoroborate ([PMPyr][BF₄]) and Lithium tetrafluoroborate (LiBF₄) can form solid electrolytes with high ionic conductivity (~10⁻³–10⁻² S cm⁻¹ at 60 °C) and an electrochemical window greater than 5 V. researchgate.netmdpi.com

Other Anions: The properties of materials can be tuned by specific anion effects that often follow the Hofmeister series. chemrxiv.org This principle allows for the control over material properties by selecting anions ranging from kosmotropic (structure-making) to chaotropic (structure-breaking). chemrxiv.org

Table 1: Influence of Selected Anions on the Properties of Pyrrolidinium-Based Ionic Liquids

| Anion | Abbreviation | Key Properties Imparted | Common Applications |

|---|---|---|---|

| Bis(trifluoromethanesulfonyl)imide | [TFSI]⁻ | High ionic conductivity, wide electrochemical stability window, good thermal stability. mdpi.comnih.gov | Lithium-ion batteries, electrochemical capacitors. mdpi.com |

| Bis(fluorosulfonyl)imide | [FSI]⁻ | Excellent cyclability with LFP cathodes, good compatibility with lithium metal. mdpi.com | Lithium-ion batteries. mdpi.com |

| Tetrafluoroborate | [BF₄]⁻ | Forms solid electrolytes with high conductivity when mixed with LiBF₄, high electrochemical stability. researchgate.netmdpi.com | Solid-state lithium-ion batteries. researchgate.netmdpi.com |

Mixtures and Hybrid Systems

To further enhance performance and overcome the limitations of pure ionic liquids, this compound is often used as a component in more complex mixtures and hybrid materials.

Mixing this compound-based ionic liquids with traditional organic solvents is a common strategy to create electrolytes with optimized properties. The addition of organic solvents, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), can significantly decrease the viscosity of the electrolyte and thereby increase its ionic conductivity, especially at lower temperatures.

For applications in lithium-ion and lithium metal batteries, this compound-based ionic liquids are formulated with a lithium salt to serve as the electrolyte. The concentration of the lithium salt is a critical parameter that influences the electrolyte's transport properties and the stability of the electrode-electrolyte interface.

Key findings from studies on these blends include:

Increased Conductivity: Doping pyrrolidinium-based plastic crystal phases with lithium salts like LiBF₄ can lead to a considerable increase in ionic conductivity. mdpi.com For the [N₁₃pyr]BF₄-LiBF₄ system, electrolytes containing 8–20 wt% LiBF₄ are solid below 80 °C and exhibit high ionic conductivity. researchgate.netmdpi.com

Interface Stability: The concentration of the lithium salt, such as lithium bis(fluorosulfonyl)amide (LiFSA), affects the formation of the solid electrolyte interphase (SEI) on the lithium metal anode. researchgate.net Increasing the LiFSA concentration has been shown to improve the cyclability of lithium deposition and dissolution, potentially by promoting more homogeneous lithium growth. researchgate.net

Table 2: Ionic Conductivity of N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate ([PMPyr][BF₄]) with Lithium Tetrafluoroborate (LiBF₄)

| LiBF₄ Concentration (wt%) | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

|---|---|---|

| 8 | 60 | ~1 x 10⁻³ |

| 20 | 60 | ~1 x 10⁻² |

Data derived from studies on the [N₁₃pyr]BF₄-LiBF₄ system. researchgate.netmdpi.com

To address the safety concerns of liquid electrolytes and improve mechanical stability, this compound-based ionic liquids are incorporated into polymer matrices to form gel polymer electrolytes (GPEs) or solid polymer electrolytes. mdpi.commdpi.com These systems combine the high ionic conductivity and thermal stability of the ionic liquid with the flexibility and robustness of a polymer host. rsc.org

Commonly used polymer matrices include:

Poly(vinylidene fluoride)-co-hexafluoropropylene (PVDF-HFP) mdpi.commdpi.comebrary.net

Poly(methyl methacrylate) (PMMA) mdpi.comyoutube.com

Polyethylene oxide (PEO) mdpi.comyoutube.com

In these systems, the ionic liquid is physically entrapped within the polymer network, forming a conductive pathway for ion transport. mdpi.com For example, a gel electrolyte prepared from this compound-TFSI, PVdF-co-HFP, and LiTFSI exhibited good thermal stability up to 128°C and could operate at high voltages. ebrary.net These polymer-based systems offer advantages like leak-proofing and high compatibility with lithium metal, which are crucial for developing safer, next-generation batteries. rsc.org

Solvation Phenomena and Mechanisms in this compound Systems

The behavior of this compound ([PMPyr]⁺) in solution is fundamentally governed by the intricate interplay of forces at the molecular level. Understanding these solvation phenomena is critical for harnessing the full potential of ionic liquids based on this cation in various applications. This section delves into the solute-solvent interactions and the resulting structure of the solvation layer, particularly within nanocomposite materials.

Solute-Solvent Interactions

The interactions between the this compound cation and surrounding molecules or ions (solutes or co-solvents) are multifaceted, involving a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The nature and strength of these interactions dictate the physicochemical properties of the resulting solution.

The specific distances of these hydrogen bonds have been determined through crystallographic studies, providing a quantitative measure of the cation-anion interaction strength. The accompanying table details these interactions.

C-H···Cl Interaction Data for this compound Chloride

| Interaction | Distance (Å) |

|---|---|

| C1—H1B···Cl1 | 3.607 |

| C2—H2A···Cl1 | 3.630 |

| C5—H5A···Cl1 | 3.648 |

| C5—H5C···Cl1 | 3.656 |

| C6—H6A···Cl1 | 3.672 |

| C6—H6B···Cl1 | 3.666 |

Data sourced from crystallographic analysis of this compound chloride. The distances represent the separation between the hydrogen and chloride atoms in the crystal lattice. nih.gov

These interactions are not limited to simple anions like chloride. In ionic liquids composed of this compound and larger, more complex anions, the nature of the interaction will be different, but the underlying principles of electrostatic attraction and potential hydrogen bonding remain. The geometry of the pyrrolidinium ring and the attached alkyl chains also influences how the cation packs and interacts with its neighbors.

Solvation Layer Structure in Nanocomposites

Research on cadmium telluride (CdTe) nanoparticles capped with a cationic thiolate ligand and dispersed in 1-alkyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amides has provided valuable insights into the structure of this solvation layer. The thickness of the solvation layer is dependent on the chemical structure of the ionic liquid components, particularly the length of the alkyl chain on the pyrrolidinium cation nih.gov.

For this compound bis(trifluoromethanesulfonyl)amide, a specific solvation layer thickness has been measured. The table below presents a comparison of the maximum solvation layer thickness for different alkyl chain lengths in this class of ionic liquids when dispersing CdTe nanoparticles.

Maximum Solvation Layer Thickness around CdTe Nanoparticles in 1-Alkyl-1-methylpyrrolidinium-based Ionic Liquids

| Cation | Maximum Solvation Layer Thickness (nm) |

|---|---|

| This compound | 0.9 |

| 1-Butyl-1-methylpyrrolidinium | 1.3 |

| 1-Octyl-1-methylpyrrolidinium | 3.7 |

Data obtained from studies on CdTe nanoparticles dispersed in 1-alkyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amides.

The data indicates that a longer alkyl chain on the pyrrolidinium cation leads to a thicker solvation layer. This is attributed to the increased van der Waals interactions and the steric bulk of the longer chains. The structure of this solvation layer is not necessarily a rigid, ordered arrangement but rather a dynamic region where the ions are in equilibrium with the bulk ionic liquid. The concentration of nanoparticles can also influence the apparent thickness of the solvation layer; at higher concentrations, the solvation layers of adjacent nanoparticles can overlap nih.gov. The stability and properties of the nanocomposite are directly affected by the nature of this solvation layer. For instance, a thicker solvation layer has been associated with better emission durability of the CdTe nanoparticles nih.gov.

The study of such nanocomposite systems often employs techniques like small-angle X-ray scattering (SAXS) to probe the nanoscale structure and determine parameters such as particle size distribution and the organization of the solvation layer nih.govresearchgate.netazonano.comxenocs.comwhiterose.ac.uk.

Green Chemistry Perspectives

Environmental Advantages as a Green Solvent

One of the primary environmental benefits of using 1-Methyl-1-propylpyrrolidinium-based ionic liquids is their potential for reduced toxicity compared to other classes of ionic liquids and conventional organic solvents. Studies have indicated that pyrrolidinium (B1226570) cations can be less toxic than the more commonly studied imidazolium (B1220033) cations iolitec.de. This lower toxicity profile is a significant advantage in minimizing the potential harm to ecosystems in case of accidental release.

Furthermore, the environmental fate of these compounds is a critical aspect of their "green" credentials. The biodegradability of ionic liquids is a complex issue, influenced by the nature of both the cation and the anion. While some research has shown that certain pyrrolidinium-based ionic liquids are not readily biodegradable under aerobic conditions, others have demonstrated a degree of biodegradation hiyka.com. The length of the alkyl chains on the cation can also influence toxicity, with an increase in chain length sometimes leading to increased toxicity iolitec.de.

The versatility of this compound allows for its use in a variety of ionic liquid formulations, where the anion can be selected to tune the physical and chemical properties of the solvent for specific applications hiyka.comsmolecule.com. This "designer" nature of ionic liquids allows for the creation of solvents with optimized properties that can lead to more efficient and less wasteful chemical processes.

Table 1: General Environmental Considerations for Pyrrolidinium-Based Ionic Liquids

| Feature | Observation | Source |

| Toxicity | Pyrrolidinium cations have been observed to be less toxic than imidazolium cations. | iolitec.de |

| Biodegradability | Varies depending on the specific ionic liquid; some are not readily biodegradable aerobically. | hiyka.com |

| Influence of Alkyl Chain | Increased alkyl chain length on the cation can lead to increased toxicity. | iolitec.de |

Reduction of Volatile Organic Compound Emissions

A significant driver for the adoption of green solvents is the reduction of emissions of Volatile Organic Compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate into the surrounding air. They are major contributors to air pollution, particularly the formation of ground-level ozone.

The most significant advantage of this compound-based ionic liquids in this regard is their inherently low volatility. hiyka.comsmolecule.com Ionic liquids are salts that are liquid at or near room temperature, and their ionic nature results in very low vapor pressures. This characteristic directly translates to a drastic reduction in VOC emissions when they are used as replacements for traditional, volatile organic solvents.

For instance, a specific ionic liquid containing the this compound cation, namely this compound 1,1,2,2-tetrafluoroethanesulfonate, is explicitly noted for its low volatility, which reduces the risk of evaporation and enhances safety during handling. hiyka.com This property is fundamental to its utility as a green solvent, as it minimizes air pollution and reduces worker exposure to potentially harmful solvent vapors.

The use of these non-volatile solvents can lead to cleaner manufacturing processes and a safer working environment. By replacing volatile solvents like acetone, toluene, or chlorinated hydrocarbons, industries can significantly decrease their environmental footprint and comply with increasingly stringent environmental regulations regarding VOC emissions.

Table 2: Key Property of this compound Ionic Liquids for VOC Reduction

| Property | Significance for VOC Reduction | Source |

| Low Volatility | The extremely low vapor pressure of these ionic liquids means they do not readily evaporate into the atmosphere, thereby minimizing VOC emissions. | hiyka.comsmolecule.com |

| Reduced Evaporation Risk | Lowering the risk of evaporation enhances safety in handling and usage. | hiyka.com |

Future Research Directions and Emerging Applications

Exploration of Novel Anion/Cation Combinations

The properties of a pyrrolidinium-based ionic liquid are significantly influenced by the choice of its constituent anion and any co-cations. mdpi.com Future research is intensely focused on exploring novel combinations to fine-tune the resulting IL's characteristics for specific applications. A simple change in the anion structure can drastically alter physical properties, creating a variety of solvents with a broad range of potential uses. alfa-chemistry.com

The versatility of the 1-Methyl-1-propylpyrrolidinium cation allows it to be paired with a wide array of anions. alfa-chemistry.com Much of the current research has centered on anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)amide ([FSA]⁻), which have demonstrated good thermal and chemical stabilities, making them suitable for battery applications. mdpi.comacs.org However, the exploration of less common or novel anions is a key avenue for future development. The anion plays a substantial role in the electrochemical stability and the resulting electrochemical stability window (ESW) of the ionic liquid. mdpi.com

Research into binary mixtures, particularly for battery electrolytes, involves combining the this compound-based IL with a lithium or sodium salt that shares the same anion, such as lithium bis(trifluoromethylsulfonyl)imide ([Li][TFSI]) or sodium bis(fluorosulfonyl)amide (Na[FSA]). mdpi.comacs.orgresearchgate.net This approach is critical for enhancing ion mobility and creating safer, non-flammable electrolytes for next-generation energy storage. mdpi.comroco.global Future work will likely involve exploring a wider range of metal salts and concentrations to optimize properties like ionic conductivity and the transport number of the active metal ion. acs.org

The table below summarizes some of the anion combinations for this compound found in recent research, highlighting the tunability of its properties.

| Anion | Abbreviation | Key Properties/Applications Noted |

| bis(trifluoromethanesulfonyl)imide | [TFSI]⁻ | High thermal and electrochemical stability, non-flammable, promising for lithium battery electrolytes. mdpi.comroco.global |

| bis(fluorosulfonyl)amide | [FSA]⁻ | Suitable for sodium secondary battery electrolytes, wide liquid-phase temperature range. acs.org |

| dicyanamide (B8802431) | [dca]⁻ | Studied for thermochemical properties and behavior at interfaces. science.govacs.org |

| 1,1,2,2-tetrafluoroethanesulfonate | - | High ionic conductivity, used in electrochemistry and materials science. hiyka.com |

| Bromide | Br⁻ | Forms a high melting point salt. iolitec.de |

| Chloride | Cl⁻ | Forms a high melting point salt. iolitec.de |

Advanced Spectroscopic and In-Situ Characterization Techniques

To fully understand and optimize ionic liquids based on this compound, advanced characterization techniques are essential. While standard methods like Differential Scanning Calorimetry (DSC) and dielectric spectroscopy are used to determine thermal and electrochemical properties, future research will increasingly rely on more sophisticated and in-situ methods. researchgate.net

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for detailed structural characterization and for probing ion-protein interactions in biotechnological applications. nih.govmdpi.com For instance, NMR can reveal nuances in how the pyrrolidinium (B1226570) cation interacts with complex biological molecules. nih.gov

Pulse radiolysis is another powerful technique used to study the transient species and reaction dynamics within these ionic liquids. Studies on pyrrolidinium-based ILs have used this method to detect and characterize radical anions, providing fundamental insights into their radiation chemistry. science.gov

Future advancements will likely involve the increased use of in-situ techniques to monitor the behavior of this compound-based electrolytes within operating devices, such as batteries. Understanding the formation of the solid-electrolyte interphase (SEI) at the electrode surface is critical for improving battery performance and longevity. monash.edu Techniques that can probe this interface during cycling, providing real-time chemical and structural information, will be invaluable. Furthermore, computational studies and molecular dynamics simulations are being used in conjunction with experimental techniques to investigate interfacial structures and ion transport at a molecular level. science.gov

Development of Predictive Models and Machine Learning Approaches

The sheer number of possible anion and cation combinations makes the experimental screening of every potential ionic liquid impractical. nih.gov Consequently, the development of predictive models using machine learning (ML) and quantitative structure-property relationship (QSPR) approaches is a critical area of future research. nih.gov These computational tools aim to accelerate the discovery of new ionic liquids with desired properties by predicting characteristics like melting point, viscosity, and ionic conductivity based on molecular structure. nih.govmdpi.com